![molecular formula C52H56N2 B3029924 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole CAS No. 838862-47-8](/img/no-structure.png)

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

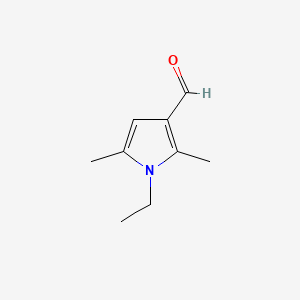

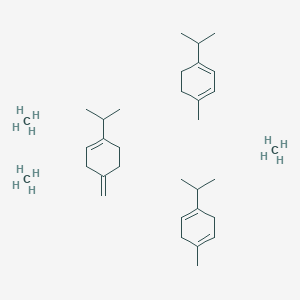

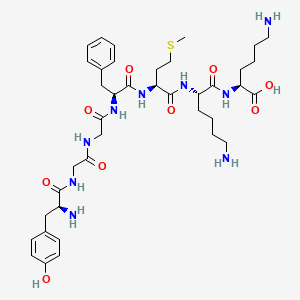

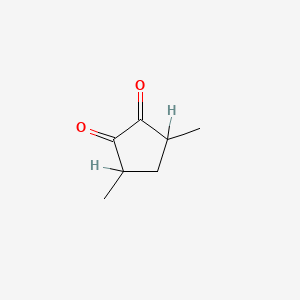

The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs) Applications

The hole-transporting properties of carbazole derivatives, such as 4,4′-bis(9H-carbazol-9-yl)-1,1′-biphenyl (CBP), are extensively utilized in OLEDs. The mixed-valence radical cations of bis(carbazolyl) analogues like 4,4′-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl, a model for CBP, show promising characteristics for OLED applications, as demonstrated by the generation and comparison of radical cations through chemical oxidation (Kaafarani et al., 2016).

Host Materials for Phosphorescent OLEDs

Carbazole derivatives have been developed as bipolar host materials for blue and green phosphorescent OLEDs, showing high triplet energies and excellent performances. Specifically, materials like 9-(3′,5′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole (DTzSCz) have been used to achieve high external quantum efficiencies in blue and green PhOLEDs, indicating the optimal n-type to p-type ratio for balanced charge transportation (Liu et al., 2016).

High Thermal Stability Host Materials

Novel compounds incorporating carbazole, 1,3,5-triazine, and fluorene groups have been synthesized to exhibit extremely excellent thermal properties and high triplet energy, making them suitable as host materials for green PhOLEDs. These materials, like 9-(4'-(4,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole (TPBDF-Cz1), reveal good electroluminescence performance due to balanced hole and electron transport mobilities (Guichen et al., 2021).

Solution-processible OLED Materials

A fluorinated carbazole derivative, 9,9'-[2,2'-bis(trifluoromethyl)-biphenyl-4,4'-diyl]bis(9H-carbazole) (6FCBP), has been prepared with improved solubility for fabricating OLEDs through spin coating or vacuum deposition, showcasing excellent performance. This highlights the significance of modifying the carbazole core to enhance solubility and processability for OLED applications (Ge et al., 2008).

Mecanismo De Acción

Propiedades

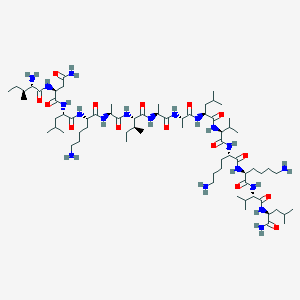

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] } | |

Número CAS |

838862-47-8 |

Fórmula molecular |

C52H56N2 |

Peso molecular |

709.0 g/mol |

Nombre IUPAC |

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |

InChI |

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3 |

Clave InChI |

PYVWKLPLDOAWFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)